(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

Catalog No.
S537787
CAS No.
1198078-60-2
M.F
C16H14BrNO5S
M. Wt
412.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trih...

CAS Number

1198078-60-2

Product Name

(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

IUPAC Name

(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

Molecular Formula

C16H14BrNO5S

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C16H14BrNO5S/c17-14-9(1-3-10(19)16(14)23)2-4-13(24)18-7-8-5-11(20)15(22)12(21)6-8/h1-6,19-23H,7H2,(H,18,24)/b4-2+

InChI Key

XDDQKKXXQHUUHJ-DUXPYHPUSA-N

SMILES

C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O

Solubility

Soluble in DMSO

Synonyms

NT219; NT 219; NT-219

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O

Description

The exact mass of the compound Unii-K1WT1A1UP5 is 410.9776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide is a complex organic molecule featuring a unique arrangement of functional groups, including bromine, hydroxyls, and a thioamide moiety. Its structure suggests potential applications in medicinal chemistry due to the presence of multiple hydroxyl groups, which are often associated with biological activity. The compound has garnered interest for its potential therapeutic properties and its ability to interact with various biological targets.

Typical of organic molecules containing double bonds and functional groups. Notably, it may participate in:

  • Nucleophilic substitutions: The thioamide group can react with electrophiles.
  • Electrophilic aromatic substitution: The bromine atom can be replaced by nucleophiles under certain conditions.
  • Hydrogen bonding interactions: The hydroxyl groups can engage in hydrogen bonding, influencing solubility and reactivity.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives.

Research indicates that compounds similar to (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide exhibit various biological activities such as:

  • Antioxidant properties: Hydroxyl groups often contribute to the scavenging of free radicals.
  • Anticancer activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: The presence of multiple hydroxyl groups may modulate inflammatory pathways.

The specific biological activity of this compound would require empirical testing to establish its efficacy against particular targets.

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient methods that allow the formation of complex molecules from multiple starting materials in a single step. Key aspects include:

  • Atom economy: MCRs minimize waste and maximize yield.
  • Catalytic processes: Transition metal catalysts can enhance reaction efficiency.

For instance, the use of nanocatalysts like silver nanoparticles has been reported to improve the synthesis efficiency of related compounds .

Given its structural characteristics, this compound could have applications in:

  • Pharmaceutical development: As a lead compound for drug design targeting specific diseases.
  • Material science: Potential use in developing new materials with specific properties due to its unique chemical structure.

The exploration of its derivatives may also lead to novel compounds with enhanced properties.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular docking studies: To predict binding affinities with target proteins.
  • In vitro assays: To evaluate biological responses in cell lines.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural features with (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide, including:

  • Curcumin: Known for its anti-inflammatory and antioxidant properties.
  • Resveratrol: Exhibits anticancer activity and cardiovascular benefits.
  • Quercetin: A flavonoid with antioxidant effects and potential anti-cancer properties.

Comparison Table

CompoundKey FeaturesBiological Activity
(E)-3-(2-bromo...Bromine and multiple hydroxylsAntioxidant, anticancer
CurcuminPhenolic structureAnti-inflammatory, antioxidant
ResveratrolStilbene derivativeAnticancer, cardioprotective
QuercetinFlavonoidAntioxidant, anti-inflammatory

The uniqueness of (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide lies in its specific arrangement of functional groups that may confer unique biological activities not fully explored in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

410.97761 g/mol

Monoisotopic Mass

410.97761 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K1WT1A1UP5

Dates

Modify: 2024-02-18
1: Moll L, Ben-Gedalya T, Reuveni H, Cohen E. The inhibition of IGF-1 signaling promotes proteostasis by enhancing protein aggregation and deposition. FASEB J. 2016 Apr;30(4):1656-69. doi: 10.1096/fj.15-281675. Epub 2015 Dec 31. PubMed PMID: 26722006.
2: El-Ami T, Moll L, Carvalhal Marques F, Volovik Y, Reuveni H, Cohen E. A novel inhibitor of the insulin/IGF signaling pathway protects from age-onset, neurodegeneration-linked proteotoxicity. Aging Cell. 2014 Feb;13(1):165-74. doi: 10.1111/acel.12171. Epub 2013 Nov 22. PubMed PMID: 24261972; PubMed Central PMCID: PMC4326862.

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